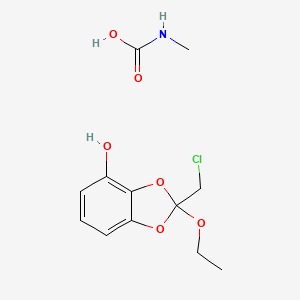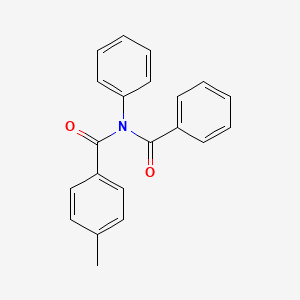![molecular formula C16H19N3O B14582424 6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one CAS No. 61191-24-0](/img/structure/B14582424.png)
6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a hydrazinyl group and a phenylbutylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one typically involves the condensation of 6-methyl-4-hydrazinylpyridin-2(1H)-one with 1-phenylbutanal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The phenylbutylidene moiety may enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinylpyridine derivatives: These compounds share the hydrazinylpyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Phenylbutylidene derivatives: Compounds with similar phenylbutylidene moieties but different core structures.
Uniqueness
6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one is unique due to the combination of its hydrazinylpyridine core and phenylbutylidene substituent. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
61191-24-0 |
|---|---|
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
6-methyl-4-[2-(1-phenylbutylidene)hydrazinyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C16H19N3O/c1-3-7-15(13-8-5-4-6-9-13)19-18-14-10-12(2)17-16(20)11-14/h4-6,8-11H,3,7H2,1-2H3,(H2,17,18,20) |
InChI Key |
GNTVZKPBNPWIFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NNC1=CC(=O)NC(=C1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [(3,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14582342.png)
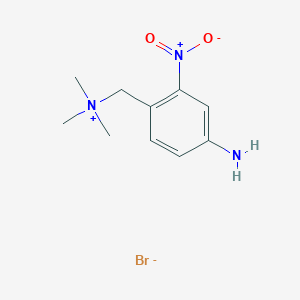
![3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-8-yl)oxy]propanoic acid](/img/structure/B14582346.png)
![7-Fluorotetrazolo[1,5-a]quinoxaline](/img/structure/B14582351.png)
![1-[(4-Ethylphenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14582358.png)
![Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(phenylazo)-](/img/structure/B14582364.png)
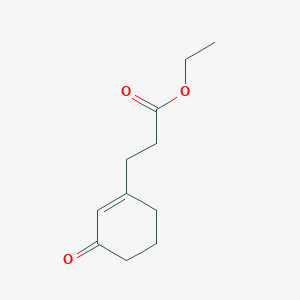
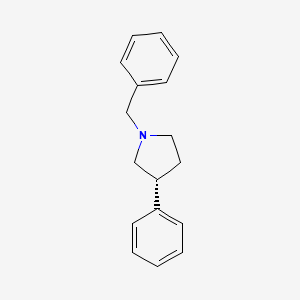
![1-[5-(4-Bromophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one](/img/structure/B14582399.png)
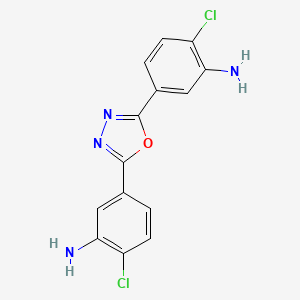
![(2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14582411.png)
